



Application Notes: Characterization of DSPE-PEG-COOH MW 2000 Functionalized Nanoparticles

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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

Cat. No.: B15577754

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Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol (PEG) and terminating in a carboxyl group (COOH), with a PEG molecular weight of 2000 Da (DSPE-PEG-COOH MW 2000), is a critical component in the development of advanced nanoparticle-based drug delivery systems.[1][2] The DSPE component provides a stable lipid anchor for incorporation into liposomes and lipid nanoparticles, while the PEG chain offers a hydrophilic "stealth" layer that helps nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream.[3][4] The terminal carboxylic acid group provides a versatile handle for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[5]

A thorough physicochemical characterization is paramount to ensure the quality, stability, safety, and efficacy of these functionalized nanoparticles.[3] This document provides detailed protocols and application notes for the essential characterization techniques required for DSPE-PEG-COOH MW 2000 functionalized nanoparticles.

Physicochemical Characterization Protocols

A comprehensive analysis of nanoparticle size, surface charge, and morphology is fundamental, as these properties critically influence the biological fate, cellular uptake, and overall performance of the nanocarrier.[3][6]



Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter (average size) and the size distribution (Polydispersity Index, PDI) of nanoparticles suspended in a liquid.[7][8] The PDI value indicates the breadth of the size distribution, with values from 0.1 to 0.25 suggesting a narrow and uniform population.[8] Zeta potential measurement determines the magnitude of the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[3]

Protocol: DLS and Zeta Potential Measurement

- Sample Preparation: Dilute the nanoparticle suspension with an appropriate buffer (e.g., Milli-Q water or phosphate-buffered saline) to achieve an optimal count rate as recommended by the instrument manufacturer.[9] Ensure the final suspension is free of aggregates and dust by filtering if necessary.
- DLS Measurement:
 - Transfer approximately 1 mL of the diluted sample into a clean, disposable cuvette.
 - Place the cuvette into the DLS instrument.
 - Set the instrument parameters (e.g., temperature to 25°C, solvent viscosity, and refractive index).
 - Allow the sample to equilibrate for 1-2 minutes before initiating the measurement.
 - Perform at least three replicate measurements to ensure reproducibility.
- Zeta Potential Measurement:
 - Transfer the diluted sample into a specialized electrode-containing cuvette.
 - Place the cuvette into the instrument, ensuring no air bubbles are trapped near the electrodes.



- Apply the electric field and measure the electrophoretic mobility of the nanoparticles.
- Perform at least three replicate measurements.
- Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV), along with their standard deviations.[3]

Morphology and Size Verification

Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering valuable information on their actual size, shape, and surface morphology.[10] Unlike DLS, which measures the hydrodynamic diameter in solution, TEM measures the size of the dehydrated particles.[8]

Protocol: Transmission Electron Microscopy (TEM)

- Sample Preparation: Dilute the nanoparticle suspension with Milli-Q water (typically a 5 to 10-fold dilution).[9]
- Grid Preparation: Place a 5 μL drop of the diluted suspension onto a carbon-coated copper TEM grid. Allow the sample to adsorb for 1-2 minutes.
- Negative Staining (Recommended for Lipid-Based Nanoparticles):
 - Carefully wick away the excess sample liquid from the edge of the grid using filter paper.
 - Immediately add a drop of a negative staining solution (e.g., 2% phosphotungstic acid or uranyl acetate) onto the grid for 1-2 minutes.[3]
 - Wick away the excess staining solution and allow the grid to air-dry completely.
- · Imaging:
 - Load the dried grid into the TEM sample holder.
 - Operate the microscope at an appropriate acceleration voltage (e.g., 80-120 kV).



 Capture images at various magnifications (e.g., 15,000x and 25,000x) to analyze the overall morphology and size distribution of the nanoparticles.[9]

Surface Chemistry and Functionalization

Principle: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present on the nanoparticle surface and to confirm successful conjugation of ligands via the -COOH group.[10] By comparing the spectra of the initial components and the final functionalized nanoparticles, one can verify the presence of characteristic chemical bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Prepare lyophilized (freeze-dried) samples of the non-functionalized nanoparticles, the DSPE-PEG-COOH reagent, and the final functionalized nanoparticles.[9]
- Measurement:
 - Place a small amount of the lyophilized powder directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the background spectrum of the empty ATR crystal.
 - Record the spectrum of the sample over a suitable wavenumber range (e.g., 4000 to 600 cm⁻¹).
- Data Analysis:
 - Identify characteristic peaks. For DSPE-PEG-COOH, look for peaks corresponding to the carbonyl (C=O) stretching of the carboxylic acid (around 1730 cm⁻¹).[11][12]
 - After conjugation to an amine-containing ligand, the formation of an amide bond can be confirmed by the appearance of new peaks (Amide I and Amide II bands).
 - Overlay the spectra of the starting materials and the final product to confirm changes and identify new peaks.

Quantitative Data Summary



The physicochemical properties of DSPE-PEG-COOH MW 2000 functionalized nanoparticles can vary based on the formulation method and the other components used. The following tables provide representative data from published studies.

Table 1: Physicochemical Properties of DSPE-PEG2000-Containing Nanoparticles

Formulation Composition (Weight Ratio)	Average Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
DSPE-PEG2000 / Soluplus (10:1)	36.5	-28.5	0.900	[13]
DSPE-PEG2000 / Soluplus (5:1)	80.8	-29.2	0.644	[13]
DSPE-PEG2000 / Soluplus (1:1)	116.6	-13.7	0.112	[13]
DSPE-PEG2000 / Soluplus (1:5)	54.5	-6.0	0.057	[13]
DSPE- mPEG2000 / DSPE-PEG2000- DTPA Micelles	9.6 ± 0.6	-2.7 ± 1.1	N/A	[11]
XT5-loaded DSPE-PEG2000- COOH Nanoparticles	116.3 ± 1.19	-33.67 ± 0.40	< 0.45	[12]

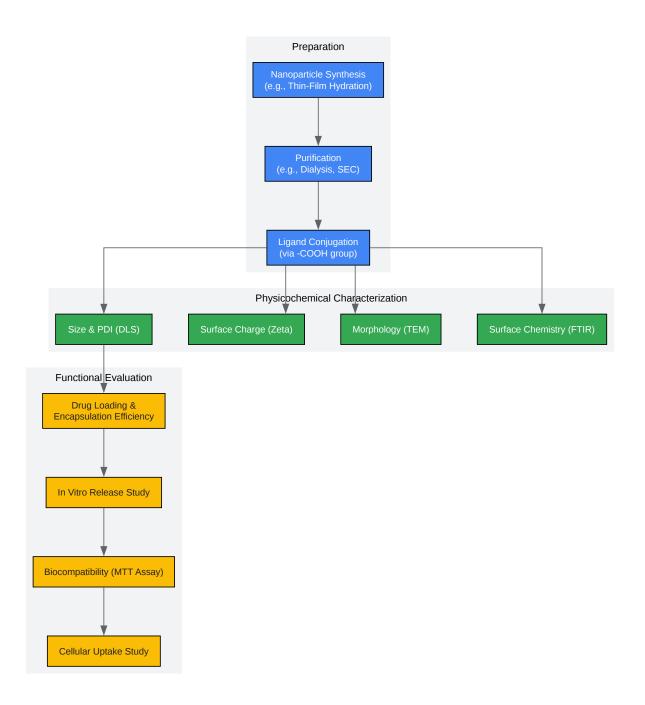
Table 2: Drug Loading and Release Characteristics



Nanoparticle System	Key Characteristic	Observation	Reference
XT5-loaded DSPE- PEG2000-COOH Nanoparticles	In Vitro Drug Release	Biphasic: 30-35% burst release within 3 hours, followed by sustained release for 48 hours.	[12]
Hydrophobic Drug in PEGylated Micelles	Drug Loading	Maximum drug loading capacity increases with higher molecular weight PEG.	[14]
Hydrophilic Drug in PEGylated System	Drug Release	The hydrated PEG layer can act as a diffusion barrier, slowing the release of the drug.	[15]

Visualization of Workflows and Interactions Experimental Workflow for Nanoparticle Characterization



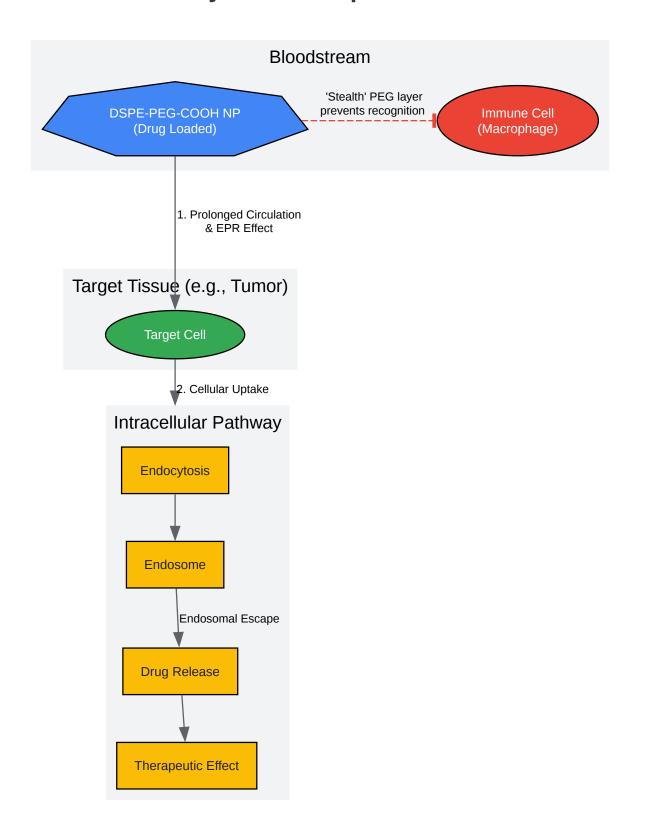


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Caption: Workflow for the synthesis and characterization of functionalized nanoparticles.



Mechanism of PEGylated Nanoparticle Action In Vivo



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Caption: In vivo fate of a PEGylated nanoparticle, from circulation to cellular action.

Advanced Characterization and Functional Assays Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for a detailed structural characterization of the DSPE-PEG2000 molecule and its interaction with encapsulated drugs at an atomic level.[16] Techniques like 1D-selNOESY, NOESY, and HSQC can confirm the chemical structure and spatial proximity of different parts of the molecule within the nanoparticle assembly.[16]

Biocompatibility and Cytotoxicity

Principle: The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to evaluate the cytotoxicity of nanoparticle formulations.[17] PEG itself is known to be highly biocompatible.[18]

Protocol: MTT Assay

- Cell Seeding: Seed cells (e.g., a relevant cancer cell line and a normal cell line like L929) in 96-well plates and allow them to adhere for 24 hours.[17][19]
- Treatment: Replace the medium with fresh medium containing various concentrations of the DSPE-PEG-COOH nanoparticles (and control formulations). Incubate for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: Remove the treatment medium, wash the cells with PBS, and add 100 μL of fresh medium and 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[17]
- Formazan Solubilization: Remove the MTT solution and add 150-200 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader. Cell viability is expressed as a percentage relative to untreated
 control cells.



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